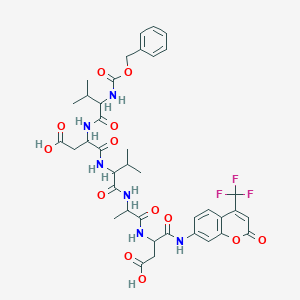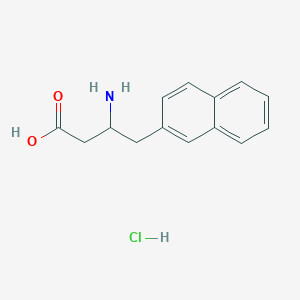
methyl (E)-icos-13-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (E)-icos-13-enoate is an organic compound classified as an ester It is derived from the esterification of a long-chain unsaturated fatty acid with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (E)-icos-13-enoate can be synthesized through the esterification of (E)-icos-13-enoic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or chromatography to obtain the desired ester in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-icos-13-enoate can undergo various chemical reactions, including:
Oxidation: The double bond in the ester can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols, or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl (E)-icos-13-enoate has several applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Used in the production of specialty chemicals and as a flavor or fragrance ingredient.
Mechanism of Action
The mechanism of action of methyl (E)-icos-13-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in various biochemical pathways. The double bond in the E-configuration may also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Methyl (E)-icos-13-enoate can be compared with other similar compounds, such as:
Methyl oleate: Another long-chain unsaturated ester, but with a double bond in a different position.
Methyl linoleate: Contains two double bonds, making it more reactive in certain chemical reactions.
Methyl stearate: A saturated ester with no double bonds, resulting in different physical and chemical properties.
Properties
Molecular Formula |
C21H40O2 |
|---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
methyl (E)-icos-13-enoate |
InChI |
InChI=1S/C21H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h8-9H,3-7,10-20H2,1-2H3/b9-8+ |
InChI Key |
XQXARCJTXXEQEX-CMDGGOBGSA-N |
Isomeric SMILES |
CCCCCC/C=C/CCCCCCCCCCCC(=O)OC |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


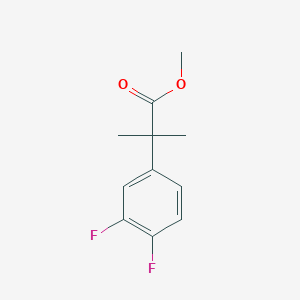
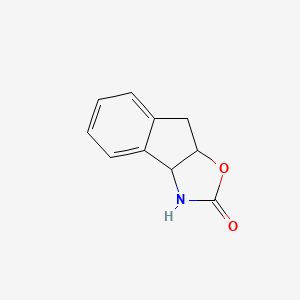
![2-amino-N-(2,2-diethoxyethyl)-3-[(2-methylpropan-2-yl)oxy]-N-(2-phenylethyl)propanamide](/img/structure/B12318267.png)
![2-[(Tert-butoxycarbonyl)amino]-3-[(2,4-dinitrophenyl)amino]propanoic acid](/img/structure/B12318268.png)

![2,8-Dihydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12318280.png)
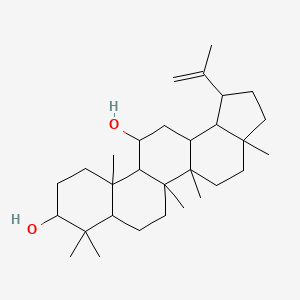
![[Sar1, gly8]-angiotensin II acetate hydrate](/img/structure/B12318303.png)
![2-Amino-3-[4-[2-chloroethyl(2-hydroxyethyl)amino]phenyl]propanoic acid](/img/structure/B12318304.png)
![3-[5,7-Dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1-benzopyran-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzopyran-4-one](/img/structure/B12318313.png)
![2,4-Dibromo-6-({[2-(1,3-dihydroisoindol-2-yl)-1,2-diphenylethyl]imino}methyl)phenol](/img/structure/B12318336.png)
